molecular formula C19H27N5O6 B1218172 Orbofiban acetate CAS No. 163250-91-7

Orbofiban acetate

Katalognummer B1218172
CAS-Nummer: 163250-91-7
Molekulargewicht: 421.4 g/mol
InChI-Schlüssel: PKHRWVBUJHJCLV-ZOWNYOTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Orbofiban acetate is an orally active platelet GPIIb/IIIa antagonist that inhibits platelet aggregation . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of Orbofiban acetate is C19H27N5O6 . Its molecular weight is 421.45 . The structure consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

Orbofiban acetate is a solid substance . It has a solubility of 150 mg/mL in DMSO (ultrasonic and warming) . It should be stored at 4°C, under nitrogen, and away from moisture .

Zukünftige Richtungen

While GPIIb/IIIa inhibitors have shown promise in the treatment of acute coronary syndromes, the long-term oral administration of these inhibitors, including Orbofiban acetate, has been linked to a high risk of side effects . Future research may focus on improving the safety profile of these drugs, possibly through the development of new delivery methods or the discovery of new therapeutic targets .

Eigenschaften

IUPAC Name

acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4.C2H4O2/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;1-2(3)4/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);1H3,(H,3,4)/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHRWVBUJHJCLV-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167544
Record name Orbofiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orbofiban acetate

CAS RN

163250-91-7
Record name Orbofiban acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163250-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbofiban acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orbofiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORBOFIBAN ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXH3TSO8AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orbofiban acetate
Reactant of Route 2
Orbofiban acetate
Reactant of Route 3
Orbofiban acetate
Reactant of Route 4
Reactant of Route 4
Orbofiban acetate
Reactant of Route 5
Reactant of Route 5
Orbofiban acetate
Reactant of Route 6
Reactant of Route 6
Orbofiban acetate

Citations

For This Compound
13
Citations
M Merlos, PA Leeson, J Castaner - Drugs of the Future, 1998 - access.portico.org
Current therapeutic strategies to inhibit platelet function include aspirin and triflusal, which inhibit the formation of thromboxane A2 by platelets and prevent the release of …
Number of citations: 8 access.portico.org
AL Racanelli, SK Gibbs, SC Zondlo, DA Seiffert… - Thrombosis research, 2003 - Elsevier
Platelet microaggregates have been demonstrated in the systemic circulation of patients with atherosclerotic cardiovascular diseases. Glycoprotein IIb/IIIa antagonists have been …
Number of citations: 9 www.sciencedirect.com
M Merlos, A Graul, J Castaner - Drugs of the Future, 1998 - access.portico.org
In recent years, pharmaceutical companies have increasingly focused on the development of fibrinogen gpIIb/IIIa receptor antagonists (see the monograph on orbofiban acetate in the …
Number of citations: 5 access.portico.org
M Merlos, A Cases, X Rabasseda… - Drugs of the Future, 1999 - access.portico.org
… EXCITE and OPUS-TIMI 16 trials, Searle (Monsanto) recently announced its decision to discontinue all further development of xemilofiban and orbofiban acetate. No significant clinical …
Number of citations: 2 access.portico.org
F Huang, E Hong - Current Medicinal Chemistry …, 2004 - ingentaconnect.com
… The results of the first large trials of the oral GPIIb/IIIa antagonist xemilofiban hydrochloride, orbofiban acetate and sibrafiban have been disappointing. The evaluation of Oral …
Number of citations: 35 www.ingentaconnect.com
DL Bhatt, EJ Topol - Jama, 2000 - jamanetwork.com
… The results of the first large trials of the oral Gp IIb/IIIa inhibitors xemilofiban hydrochloride, orbofiban acetate, and sibrafiban, have been disappointing. The Evaluation of Oral …
Number of citations: 353 jamanetwork.com
J Krakat, S Mousa, R Root, SS Mousa - Drugs of the Future, 2009 - access.portico.org
Platelets are the principal effectors of cellular hemostasis and key mediators in the pathogenesis of thrombosis. A variety of membrane receptors determine platelet reactivity with …
Number of citations: 4 access.portico.org
PYS Lam, CG Clark, R Li, DJP Pinto… - Journal of medicinal …, 2003 - ACS Publications
As part of an ongoing effort to prepare orally active factor Xa inhibitors using structure-based drug design techniques and molecular recognition principles, a systematic study has been …
Number of citations: 118 pubs.acs.org
RM Scarborough, DD Gretler - Journal of medicinal chemistry, 2000 - ACS Publications
Adhesive reactions constitute extremely important cellular functions that are required to maintain certain physiological processes such as cell migration, proliferation, differentiation, and …
Number of citations: 148 pubs.acs.org
HU Stilz, W Guba, B Jablonka, M Just… - Journal of medicinal …, 2001 - ACS Publications
Antagonists of the platelet fibrinogen receptor (GP IIb/IIIa receptor) are expected to be a promising new class of antithrombotic agents. The binding of fibrinogen to the fibrinogen …
Number of citations: 100 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.